molecular formula C6H14N2S B15304856 2-(Thiomorpholin-3-yl)ethan-1-amine CAS No. 933736-12-0

2-(Thiomorpholin-3-yl)ethan-1-amine

Cat. No.: B15304856
CAS No.: 933736-12-0
M. Wt: 146.26 g/mol
InChI Key: IHDAHNWLMHQQBP-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C6H14N2S It is a derivative of thiomorpholine, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholin-3-yl)ethan-1-amine typically involves the reaction of thiomorpholine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The compound is typically purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiomorpholine or ethan-1-amine derivatives.

Scientific Research Applications

2-(Thiomorpholin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-(Thiomorpholin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

    Thiomorpholine: The parent compound, which lacks the ethan-1-amine group.

    2-(Thiomorpholin-4-yl)ethan-1-amine: A structural isomer with the amine group attached to a different position on the thiomorpholine ring.

    2-(Thiomorpholin-3-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

933736-12-0

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-thiomorpholin-3-ylethanamine

InChI

InChI=1S/C6H14N2S/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2

InChI Key

IHDAHNWLMHQQBP-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1)CCN

Origin of Product

United States

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